Phosphorothioic acid, O,O-dimethyl S-(O',O'-diisopropylphosphoramido)ethyl ester
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Overview
Description
Phosphorothioic acid, O,O-dimethyl S-(O’,O’-diisopropylphosphoramido)ethyl ester is a chemical compound that belongs to the class of organophosphorus compounds. These compounds are characterized by the presence of phosphorus atoms bonded to oxygen and sulfur atoms. This particular compound is known for its applications in various fields, including agriculture and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphorothioic acid, O,O-dimethyl S-(O’,O’-diisopropylphosphoramido)ethyl ester typically involves the reaction of dimethyl phosphorochloridothioate with diisopropylamine and ethylene oxide. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:
- The intermediate then reacts with ethylene oxide to yield the final product.
Dimethyl phosphorochloridothioate: reacts with to form an intermediate.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Phosphorothioic acid, O,O-dimethyl S-(O’,O’-diisopropylphosphoramido)ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorothioates and phosphorothionates.
Reduction: Reduction reactions can convert the compound into phosphines and other reduced phosphorus species.
Substitution: The ester group can be substituted with other nucleophiles, leading to the formation of different organophosphorus compounds.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alcohols, amines.
Major Products Formed
Oxidation: Phosphorothioates, phosphorothionates.
Reduction: Phosphines.
Substitution: Various organophosphorus derivatives.
Scientific Research Applications
Phosphorothioic acid, O,O-dimethyl S-(O’,O’-diisopropylphosphoramido)ethyl ester has several scientific research applications:
Agriculture: Used as a systemic insecticide and acaricide effective against sucking insects.
Chemical Research: Employed in the synthesis of other organophosphorus compounds for studying reaction mechanisms and developing new materials.
Biology and Medicine: Investigated for its potential use in enzyme inhibition studies and as a model compound for understanding the behavior of organophosphorus agents in biological systems.
Mechanism of Action
The mechanism of action of phosphorothioic acid, O,O-dimethyl S-(O’,O’-diisopropylphosphoramido)ethyl ester involves the inhibition of acetylcholinesterase, an enzyme critical for nerve function. By inhibiting this enzyme, the compound disrupts the normal transmission of nerve impulses, leading to the accumulation of acetylcholine in the synaptic cleft. This results in continuous stimulation of the nerves, causing paralysis and eventually death in insects .
Comparison with Similar Compounds
Similar Compounds
- Phosphorothioic acid, O,O-dimethyl S-(2-(methylthio)ethyl) ester
- Phosphorothioic acid, O,O-diethyl O-(2-(ethylthio)ethyl) ester
- Phosphorodithioic acid, S-[(tert-butylthio)methyl] O,O-diethyl ester
Uniqueness
Phosphorothioic acid, O,O-dimethyl S-(O’,O’-diisopropylphosphoramido)ethyl ester is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to inhibit acetylcholinesterase with high specificity makes it particularly effective as an insecticide. Additionally, its structural features allow for various chemical modifications, enabling the synthesis of a wide range of derivatives for different applications.
Properties
CAS No. |
23497-07-6 |
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Molecular Formula |
C10H25NO6P2S |
Molecular Weight |
349.32 g/mol |
IUPAC Name |
2-dimethoxyphosphorylsulfanyl-N-di(propan-2-yloxy)phosphorylethanamine |
InChI |
InChI=1S/C10H25NO6P2S/c1-9(2)16-18(12,17-10(3)4)11-7-8-20-19(13,14-5)15-6/h9-10H,7-8H2,1-6H3,(H,11,12) |
InChI Key |
GJCLJHPKEFJKEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OP(=O)(NCCSP(=O)(OC)OC)OC(C)C |
Origin of Product |
United States |
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